TCS-3035
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO5S/c14-10(15)6-18-8-3-1-7(2-4-8)5-9-11(16)13-12(17)19-9/h1-5H,6H2,(H,14,15)(H,13,16,17)/b9-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMCOLGPDOYHNK-UITAMQMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)NC(=O)S2)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30367830 | |
| Record name | 2-[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30367830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123021-85-2 | |
| Record name | 2-[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30367830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Pharmacological Characterization and Agonistic Properties of Tcs 3035
Definitive Confirmation of TCS-3035 as a Specific GPR35 Agonist
Research has definitively confirmed this compound as an agonist of GPR35. utechproducts.comapexbt.comtocris.comtargetmol.comtargetmol.cngenecards.org This classification is based on its ability to activate the receptor and elicit downstream signaling responses. Studies have utilized various assay systems to demonstrate this agonistic activity, including those measuring β-arrestin recruitment and G protein coupling. frontiersin.org The consistent observation of GPR35 activation across multiple experimental platforms supports the characterization of this compound as a specific agonist for this receptor. utechproducts.comapexbt.comtocris.comtargetmol.comtargetmol.cngenecards.orgfrontiersin.org
Quantitative Assessment of this compound Agonistic Potency and Efficacy on GPR35 Orthologs
Quantitative studies have assessed the potency and efficacy of this compound on both human and rat GPR35 orthologs. Potency is typically expressed as the pEC50 value, which represents the negative logarithm of the half-maximal effective concentration (EC50).
Determination of pEC50 Values for Human GPR35
For human GPR35, this compound has been reported to have a pEC50 value of 5.86. utechproducts.comapexbt.comtocris.com This value indicates the concentration at which this compound elicits a half-maximal response on human GPR35 in specific assay systems.
Determination of pEC50 Values for Rat GPR35
Studies have also determined the potency of this compound on rat GPR35. The reported pEC50 value for rat GPR35 is 5.13. utechproducts.comapexbt.comtocris.com
Analysis of Ortholog-Specific Differences in this compound Activity and Translational Relevance
Comparing the pEC50 values for human (5.86) and rat (5.13) GPR35 reveals a difference in the potency of this compound between these two orthologs. This compound appears slightly more potent at the human GPR35 compared to the rat ortholog. utechproducts.comapexbt.comtocris.com This ortholog-specific difference in activity is an important consideration for translational relevance, particularly when extrapolating findings from preclinical studies in rodents to potential effects in humans. Understanding these differences is crucial for accurately interpreting research data and designing future investigations into the physiological roles and therapeutic potential associated with GPR35 activation by compounds like this compound.
Table 1: Potency of this compound on Human and Rat GPR35 Orthologs
| GPR35 Ortholog | pEC50 Value |
| Human | 5.86 |
| Rat | 5.13 |
Comparative Pharmacological Profiling of this compound Against Other GPR35 Modulators (e.g., kynurenic acid, pamoic acid, zaprinast (B1683544), ML145, ML144, CID2745687)
This compound has been compared to other known GPR35 modulators to understand its relative pharmacological profile. Other compounds known to interact with GPR35 include endogenous ligands like kynurenic acid and synthetic or naturally occurring compounds such as pamoic acid, zaprinast, ML145, ML144, and CID2745687.
Kynurenic acid was one of the first reported endogenous agonists for GPR35, but its potency can vary significantly depending on the assay and species, often showing lower potency at human GPR35 compared to rat GPR35. frontiersin.orgguidetopharmacology.orgwindows.netfrontiersin.org Zaprinast is another compound recognized as a GPR35 agonist, although it is also known as a phosphodiesterase inhibitor, which can complicate the interpretation of its effects solely through GPR35. frontiersin.orgguidetopharmacology.orgfrontiersin.orgwikipedia.orgfishersci.caguidetopharmacology.orgcore.ac.ukciteab.comnih.gov Pamoic acid has been identified as a potent GPR35 agonist. frontiersin.orgfrontiersin.orgwikidata.orgontosight.ainih.gov
In contrast to agonists, ML145 and ML144 have been characterized as GPR35 antagonists. frontiersin.orgcore.ac.ukprobechem.comuni.lu CID2745687 is also described as a competitive, reversible antagonist of GPR35, blocking the effects of agonists like pamoic acid and zaprinast. frontiersin.orgguidetopharmacology.orgwindows.netnih.govguidetopharmacology.orgbio-techne.comtocris.comfishersci.chmybiosource.com
While specific head-to-head comparative studies detailing the exact relative potency and efficacy of this compound against all these modulators in the same assay are not extensively detailed in the provided search results, the reported pEC50 values for this compound (5.86 for human, 5.13 for rat) utechproducts.comapexbt.comtocris.com place its potency in the micromolar to low micromolar range. This can be compared qualitatively to the reported activities of other ligands, keeping in mind that assay conditions and specific GPR35 orthologs studied can significantly influence observed potency values. For instance, zaprinast is reported to activate human and rat GPR35 at micromolar concentrations, with pEC50 values around 5.4 for human and 7.1 for rat GPR35 in β-arrestin-2 assays, indicating species-specific differences and varying relative potency compared to this compound depending on the species. frontiersin.org
Investigation of this compound Selectivity Profile Across the GPCR Repertoire
Comprehensive data on the selectivity profile of this compound across the entire GPCR repertoire is not extensively available within the provided search results. The primary focus of the search results is on its activity at GPR35. However, the characterization of this compound as a "GPR35 agonist" utechproducts.comapexbt.comtocris.comtargetmol.comtargetmol.cngenecards.org implies a degree of selectivity for this receptor.
Studies investigating the selectivity of GPR35 ligands often compare their activity against closely related receptors, such as GPR55, due to their sequence homology. frontiersin.orgfrontiersin.org For example, the antagonist ML145 is noted for having significantly higher selectivity for GPR35 over GPR55. core.ac.ukprobechem.com While direct data on this compound's activity at GPR55 or other GPCRs is not provided, the specific focus on GPR35 agonism in its description suggests that it was likely characterized to exhibit preferential activity towards GPR35. Further detailed selectivity profiling across a broader panel of GPCRs would be necessary to fully understand the extent of this compound's selectivity.
Table 2: Selected GPR35 Modulators and Their Actions
| Compound | Action on GPR35 | Notes |
| This compound | Agonist | Potency varies between human and rat orthologs. utechproducts.comapexbt.comtocris.com |
| Kynurenic acid | Agonist | Endogenous, variable potency depending on species and assay. frontiersin.orgguidetopharmacology.orgwindows.netfrontiersin.org |
| Pamoic acid | Agonist | Potent agonist. frontiersin.orgfrontiersin.orgwikidata.orgontosight.ainih.gov |
| Zaprinast | Agonist | Also a phosphodiesterase inhibitor, micromolar potency. frontiersin.orgguidetopharmacology.orgfrontiersin.orgwikipedia.orgfishersci.caguidetopharmacology.orgcore.ac.ukciteab.comnih.gov |
| ML145 | Antagonist | Selective GPR35 antagonist. frontiersin.orgcore.ac.ukprobechem.com |
| ML144 | Antagonist | GPR35 antagonist. frontiersin.orguni.lu |
| CID2745687 | Antagonist | Competitive, reversible antagonist. frontiersin.orgguidetopharmacology.orgwindows.netnih.govguidetopharmacology.orgbio-techne.comtocris.comfishersci.chmybiosource.com |
Molecular Mechanisms of Tcs 3035 Action at the Gpr35 Receptor Level
Identification of Key Structural Determinants within GPR35 for TCS-3035-Mediated Activation
The activation of GPR35 by agonists, including this compound, is dependent on specific amino acid residues within the receptor structure, particularly within transmembrane domain III fishersci.casigmaaldrich.comtcichemicals.com. Mutation studies have been instrumental in identifying these critical determinants sigmaaldrich.commybiosource.comtcichemicals.comnih.gov.
Role of Conserved Arginine at Position 3.36 in Transmembrane Domain III for Agonist Function
The conserved arginine residue at position 3.36 (R3.36) in transmembrane domain III of GPR35 plays a crucial role in the function of agonists sigmaaldrich.commybiosource.comtcichemicals.comnih.gov. Mutation of R3.36 to alanine (B10760859) has been shown to abolish the ability of tested agonists, including those acting similarly to this compound, to activate human or rat GPR35 sigmaaldrich.comtcichemicals.com. This suggests that R3.36 is integral to agonist recognition and the subsequent functional activation of the receptor sigmaaldrich.comtcichemicals.com. While mutation of R3.36A can impact receptor surface expression, rescue experiments with antagonists indicate its primary role is in agonist-initiated activation mybiosource.comnih.gov.
Significance of Tyrosine at Position 3.32 in Transmembrane Domain III for Beta-Arrestin-2 Recruitment
The tyrosine residue at position 3.32 (Y3.32) in transmembrane domain III is significant for GPR35 function, particularly in the recruitment of beta-arrestin-2 fishersci.casigmaaldrich.comtcichemicals.comfishersci.co.uk. Mutation of Y3.32 to alanine has been shown to abolish beta-arrestin-2 recruitment in response to agonists, including this compound fishersci.catcichemicals.com. This indicates that Y3.32 is critical for the interaction between the activated GPR35 receptor and beta-arrestin-2, a key step in signal transduction and receptor internalization fishersci.casigmaaldrich.comtcichemicals.com.
Other Critical Amino Acid Residues and Their Contributions to this compound Efficacy
Beyond R3.36 and Y3.32, other positively charged amino acid residues within GPR35 contribute to ligand activation mybiosource.comnih.gov. Studies have identified residues in the transmembrane domains and extracellular loops as playing crucial roles mybiosource.comnih.gov. For example, mutation of arginine residues in the TMH3-4-5-6 region, such as R4.60, R6.58, R(164), and R(167) in the EC2 loop, have shown effects on signaling for various agonists mybiosource.comnih.gov. R4.60A mutation, for instance, can lead to a total ablation of agonist-induced activation in beta-arrestin trafficking and ERK1/2 activation assays mybiosource.com. These findings highlight the complex network of interactions within the GPR35 binding pocket and surrounding regions that govern the efficacy of agonists like this compound.
Downstream G Protein Coupling and Signal Transduction Pathways Triggered by this compound
Upon activation by agonists such as this compound, GPR35 couples to intracellular signaling proteins, primarily G proteins and beta-arrestin fishersci.cafishersci.itnih.govchem960.com. This coupling initiates a cascade of downstream events that mediate the cellular response nih.gov.
Investigation of Gαi/o Protein Coupling and Inhibition of cAMP Production
GPR35 is known to couple to Gαi/o proteins fishersci.itnih.govsigmaaldrich.comchem960.com. Activation of Gαi/o proteins leads to the inhibition of adenylyl cyclase, an enzyme responsible for the production of cyclic AMP (cAMP) nih.gov. Consequently, GPR35 activation by agonists like this compound results in decreased intracellular cAMP levels fishersci.itnih.gov. This inhibition of cAMP production is a key downstream signaling pathway triggered by GPR35 agonists and is often used as a functional assay to measure receptor activation fishersci.itctdbase.org. Studies have shown that GPR35 modulates cAMP production in various cell types, including neurons and astrocytes fishersci.it. While some studies on cAMP inhibition have focused on other agonists like kynurenic acid or pamoic acid, the coupling to Gαi/o and subsequent cAMP inhibition is a characteristic signaling pathway for GPR35 agonists fishersci.itnih.govsigmaaldrich.comchem960.comctdbase.org.
Summary of Key Receptor-Ligand Interactions and Functional Outcomes
| GPR35 Residue (Ballesteros-Weinstein numbering) | Location | Role in Agonist Function (including insights from this compound studies) | Downstream Effect | Supporting Evidence |
| R3.36 | Transmembrane III | Crucial for agonist recognition and activation | Essential for downstream signaling | sigmaaldrich.commybiosource.comtcichemicals.comnih.gov |
| Y3.32 | Transmembrane III | Critical for beta-arrestin-2 recruitment | Mediates receptor internalization and signaling | fishersci.casigmaaldrich.comtcichemicals.comfishersci.co.uk |
| R4.60 | Transmembrane IV | Contributes to agonist-induced activation | Impacts beta-arrestin trafficking, ERK activation | mybiosource.comnih.gov |
| R6.58 | Transmembrane VI | Influences agonist potency | Affects pERK and calcium responses | mybiosource.comnih.gov |
| R(164) | Extracellular Loop 2 | Affects agonist potency | Impacts signaling | mybiosource.comnih.gov |
| R(167) | Extracellular Loop 2 | Affects agonist potency (e.g., pamoic acid) | Impacts beta-arrestin trafficking, calcium responses | mybiosource.comnih.gov |
G Protein Coupling and Downstream Signaling
| Coupled G Protein | Primary Downstream Effect | Secondary Effects | Supporting Evidence |
| Gαi/o | Inhibition of Adenylyl Cyclase | Decreased cAMP production | fishersci.itnih.govsigmaaldrich.comchem960.com |
| Gα13 | Activation of RhoA pathway (indirectly) | Influences cell shape and motility | nih.govtcichemicals.com |
| Beta-Arrestin-2 | Receptor internalization, scaffolding | Activation of pathways like ERK1/2 (biased signaling) | fishersci.caCurrent time information in Knoxville, TN, US.sigmaaldrich.comchem960.com |
Activation of Mitogen-Activated Protein Kinase (MAPK) Cascades (e.g., ERK1/2 phosphorylation)
Activation of GPR35 by agonists, including compounds like pamoic acid, leads to the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), key components of the MAPK signaling cascade. github.iowikipedia.org This phosphorylation signifies the activation of a pathway involved in various cellular processes such as proliferation, differentiation, and survival. While specific detailed data on this compound's direct impact on ERK1/2 phosphorylation is not extensively detailed in the provided information, the activation of this pathway is a well-established consequence of GPR35 agonism. The Gαq/PLCβ/Ca2+/Src signaling cascade has been implicated in GPR35-mediated ERK activation. Furthermore, β-arrestin can also contribute to ERK1/2 activation in a manner independent of G protein coupling.
GPR35 Receptor Dynamics and Regulation Mediated by this compound
The interaction of agonists like this compound with GPR35 not only triggers downstream signaling but also influences the dynamic regulation of the receptor itself, including processes like beta-arrestin recruitment and receptor internalization.
Characterization of Beta-Arrestin-2 Recruitment and its Correlation with this compound Potency
Beta-arrestin-2 recruitment to the activated GPR35 receptor is a crucial event in its signaling and regulation. github.iowikipedia.org Studies utilizing β-arrestin-2 interaction assays have demonstrated the ability of GPR35 agonists to promote the recruitment of this protein. Notably, the potency of this compound in inducing GPR35 internalization has been shown to correlate with its potency in receptor-β-arrestin-2 interaction assays. uni.lu This suggests a close relationship between the ability of this compound to engage β-arrestin-2 and its capacity to trigger receptor internalization.
Mechanisms of GPR35 Receptor Internalization Induced by this compound
Agonist binding to GPR35 leads to its internalization from the cell surface. uni.luwikipedia.org This process is often mediated through the recruitment of β-arrestin, which facilitates the budding of clathrin-coated vesicles containing the activated receptor from the plasma membrane. This compound is an agonist that induces GPR35 internalization. uni.lu As mentioned earlier, the extent of this compound-induced internalization of GPR35 is correlated with its potency in recruiting β-arrestin-2. uni.lu This underscores the role of β-arrestin-2 in the internalization process triggered by this compound.
Cellular and Systems Level Consequences of Tcs 3035 Mediated Gpr35 Activation
Modulation of Immune Cell Function and Inflammatory Responses by TCS-3035
GPR35 is considered an immunological cell surface receptor with significant expression in the intestines and immune cells. uni.luwikipedia.org Its involvement in inflammatory processes has garnered considerable attention. uni.lu The role of GPR35 in inflammation is complex and appears to be context-dependent, exhibiting both pro-inflammatory and anti-inflammatory effects in different cellular and tissue environments. GPR35 has been implicated in modulating various inflammatory responses, including immune cell activation, cytokine production, and chemotactic movements.
Effects on Immune Cell Activation and Proliferation
GPR35 is expressed in various immune cell subpopulations, including leukocytes, neutrophils, macrophages, monocytes, mast cells, basophils, eosinophils, and invariant natural killer T (iNKT) cells. nih.gov Activation of GPR35 has been shown to influence the function of these cells. For instance, GPR35 activation can promote neutrophil recruitment. nih.gov In macrophages, activation by ligands like lysophosphatidic acid can promote GPR35-induced signaling associated with ERK and NF-kappa-B activation. nih.gov Activation of GPR35 has also been reported to induce cell-cycle arrest in monocytes. While this compound is a known GPR35 agonist, specific detailed research findings quantifying its direct effects on the activation and proliferation rates of various immune cell types were not extensively detailed in the provided search results.
Regulation of Cytokine and Chemokine Production and Release
GPR35 activation has been linked to the modulation of cytokine and chemokine production. Some studies suggest that GPR35 activation can stimulate the production of pro-inflammatory cytokines and chemokines. These molecules are crucial signaling carriers that promote the recruitment and activation of specific immune cells to sites of inflammation. Conversely, other investigations propose that GPR35 may possess anti-inflammatory properties in certain tissues by curbing the generation of inflammatory mediators. For example, activation of GPR35 by kynurenic acid has been shown to inhibit lipopolysaccharide-induced tumor necrosis factor-alpha secretion in peripheral blood mononuclear cells. nih.gov Invariant natural killer T (iNKT) cells, GPR35 activation decreases interleukin-4 secretion. While this compound is a GPR35 agonist, specific data on its direct impact on the quantitative release of a broad spectrum of cytokines and chemokines was not prominently featured in the search results.
Impact on Immune Cell Migration and Trafficking in Inflammatory Settings
GPR35 plays a role in regulating the migration of myeloid cells. GPR35 activation can facilitate the movement of immune cells towards inflammatory tissues or infected areas. Specifically, GPR35 is involved in neutrophil recruitment to sites of inflammation. nih.gov In macrophages, activation by lysophosphatidic acid induces chemotaxis. nih.gov The homeostatic chemokine CXCL17 can affect GPR35 and has been suggested to attract dendritic cells and macrophages, although further research was needed to confirm if CXCL17 prompted GPR35-expressing cells to migrate or exhibit signaling responses. uni.lu While GPR35's role in immune cell migration is established, specific data detailing the impact of this compound on the migration and trafficking of different immune cell types in various inflammatory settings was not extensively provided in the search results.
Influence of this compound on Neural Cell Signaling and Physiology
GPR35 is expressed in the central nervous system, including in neurons and astrocytes. uni.lu Its activation in these cells can influence neural signaling and physiology. uni.lu
Alterations in Neuronal and Astrocytic cAMP Production
GPR35 is a Gi/o coupled receptor, and its activation can modulate cyclic adenosine (B11128) 3′,5′-monophosphate (cAMP) production. uni.lu Studies in mouse cultured astrocytes have shown that activation of GPR35 by agonists like kynurenic acid decreases forskolin-induced cAMP production. This effect was preventable by a GPR35 antagonist and GPR35 gene silencing, indicating GPR35 mediation. While this compound is a GPR35 agonist, specific detailed research findings quantifying its direct effects on cAMP production in neuronal and astrocytic cells were not explicitly provided in the search results, although GPR35 activation by agonists generally leads to this modulation.
Inhibition of N-type Ca2+ Channels in Neural Circuits
GPR35 activation has been shown to inhibit N-type Ca2+ channels in neurons and astrocytes. uni.lu This effect has been demonstrated in rat sympathetic neurons heterologously expressing human GPR35 and was sensitive to Pertussis toxin, suggesting involvement of Gi/o proteins. Activation of GPR35 by agonists like kynurenic acid and zaprinast (B1683544) has also been studied at the CA3-CA1 synapse in the rat hippocampus, where it resulted in a significant reduction of evoked excitatory post synaptic currents (eEPSCs), suggesting modulation of glutamatergic transmission. This effect was prevented by a GPR35 antagonist. While this compound is a GPR35 agonist, specific detailed research findings quantifying its direct inhibitory effects on N-type Ca2+ channels in neural circuits were not extensively featured in the provided search results, although GPR35 activation by agonists is known to lead to this inhibition.
Investigation of this compound Role in Gastrointestinal Homeostasis and Motility
GPR35 is highly expressed within the gastrointestinal tract, suggesting a potential role in regulating gut function medchemexpress.comresearchgate.net. Its presence in colon epithelial cells indicates involvement in processes occurring at the intestinal barrier. GPR35 has been linked to inflammatory bowel disease and primary sclerosing cholangitis, which points towards its potential involvement in gastrointestinal inflammation medchemexpress.com. Some research indicates that this compound may influence gastrointestinal motility and secretion . The intricate interplay between GPR35 activation and the complex mechanisms governing gastrointestinal homeostasis and motility, which involve neural, hormonal, and muscular components, is an area of active investigation nih.govnih.govembopress.org. However, detailed research findings specifically elucidating the mechanisms by which this compound influences these processes are limited in the available information.
Effects of this compound on Metabolic Regulation and Insulin (B600854) Sensitivity
Activation of GPR35 has been suggested to play a role in metabolic processes. For instance, kynurenic acid-mediated activation of GPR35 is thought to stimulate lipid metabolism, thermogenic, and anti-inflammatory gene expression in adipose tissue nih.gov. This compound is also indicated to have a role in metabolic regulation and insulin sensitivity . Insulin sensitivity is a key factor in glucose homeostasis, and its dysregulation is associated with metabolic disorders such as type 2 diabetes nih.govatrainceu.com. While the connection between GPR35 activation and metabolic pathways is being explored, specific detailed research findings on the direct effects of this compound on metabolic regulation and insulin sensitivity were not extensively available in the reviewed literature.
Cellular Effects of this compound in Disease Models
Investigations into the cellular effects of GPR35 activation in various disease models are ongoing. Given the expression of GPR35 in certain tissues, its modulation by agonists like this compound could have implications in disease contexts.
Impact on Cell Proliferation and Apoptosis in GPR35-Expressing Cancer Cell Lines
GPR35 is reported to be highly expressed in gastric and colon cancer tissues, potentially linking it to carcinogenesis . Modulating the activity of GPR35 in these cells could theoretically impact cellular processes such as proliferation and apoptosis. However, specific research findings detailing the impact of this compound on cell proliferation and apoptosis specifically in GPR35-expressing cancer cell lines were not available in the gathered information. Studies discussing the inhibition of proliferation and induction of apoptosis in cancer cell lines by "TCS" in the search results referred to Trichosanthin, a distinct protein, and not the chemical compound this compound.
Therapeutic Potential and Preclinical Investigation of Tcs 3035
Rationale for GPR35 as a Promising Therapeutic Target
GPR35 is an orphan G protein-coupled receptor that is predominantly expressed in tissues such as the gastrointestinal tract and immune cells ru.nl. Its widespread expression pattern suggests involvement in numerous physiological processes, making it a potential target for drug development. Research has indicated that GPR35 plays a role in modulating inflammatory responses and is implicated in various pathological conditions ru.nl.
Therapeutic Applications in Inflammatory and Autoimmune Conditions
GPR35 has been noted for its involvement in modulating inflammatory responses, although its precise role can vary depending on the cellular environment, potentially exhibiting both pro- and anti-inflammatory effects ru.nl. Studies have suggested that GPR35 activation can influence the activity of immune cells, including eosinophils, macrophages, and T-cells, which are key players in the inflammatory response. GPR35 is highly expressed in immune cells ru.nl. The robust expression of GPR35 in the gastrointestinal tract and its correlation with inflammatory bowel disease (IBD) have led to its consideration as a potential target for IBD treatment ru.nl. GPR35 demonstrates protective qualities in scenarios such as DSS-induced colitis ru.nl. GPR35 agonists have been shown to expedite wound repair in mouse colon epithelial cells ru.nl. Conversely, GPR35 deficiency has been shown to hinder the adhesion of human peripheral monocytes induced by kynurenic acid ru.nl. The intricate role of GPR35 in inflammation highlights the need for further research to fully understand its mechanisms and therapeutic potential in inflammatory diseases ru.nl.
Potential for Pain Management Interventions
GPR35 has also been suggested as a potential therapeutic target in the treatment of pain. Studies have indicated that GPR35 modulates pain perception, influencing nociceptor function and pain signaling. GPR35 agonists have shown anti-nociceptive effects in experimental studies of pain signaling. For instance, application of GPR35 receptor agonists like cromolyn (B99618) or zaprinast (B1683544) has been shown to attenuate TRPA1-induced afferent excitation, relieve mechanosensitivity, and inhibit the release of substance P from colonic tissues, thereby restricting afferent excitation and colonic contractility. These effects were abolished in GPR35 -/- mice, providing target validation for the analgesic potential of GPR35 agonists.
Role in Oncological Therapies Targeting GPR35-Expressing Malignancies
GPR35 expression has been linked to various cancers, including gastric, breast, and colon. Higher expression of GPR35 has been demonstrated in tumor tissues of colorectal and pancreatic cancer patients compared to normal tissues, signifying its potential role as a biomarker in tumor progression and a therapeutic target in oncology. The expression of GPR35 in the stomach has been linked to migration, proliferation, and immune cell infiltration, inducing gastric cancer progression and initiation, emphasizing its potential as a therapeutic target. GPR35 activation has been reported to be important in tumor progression. Furthermore, GPR35's higher expression in gastric cancer tissue has been shown to upregulate CCL20 expression, modulating the tumor microenvironment and contributing to tumor progression.
Implications for Addressing Metabolic Disorders and Gastric Dysfunctions
GPR35 has gained attention as a potential target in the treatment of metabolic diseases. Researchers are investigating whether GPR35 agonists can help manage conditions like obesity and type 2 diabetes by influencing metabolic processes and improving insulin (B600854) sensitivity. Studies have highlighted the potential to target GPR35 in the context of fatty liver diseases. Activation of GPR35 has been shown to block liver X-receptor-mediated lipid accumulation in human hepatocyte cell lines. GPR35 is strongly associated with metabolic regulation in various physiological and pathological conditions. Additionally, GPR35 is prominently expressed in the gastrointestinal tract and plays a pivotal role in regulating the healing process of gastrointestinal injuries ru.nl.
Evaluation of TCS-3035 Efficacy in In Vitro Disease Models
Preclinical investigation of novel compounds targeting GPR35 is crucial to assess their potential therapeutic utility. This compound has been identified as a GPR35 agonist cenmed.com.
Assessment of Anti-inflammatory Effects in Relevant Cell Culture Systems
Based on the available search results, specific detailed research findings regarding the evaluation of this compound's efficacy in in vitro disease models, including the assessment of its anti-inflammatory effects in relevant cell culture systems, were not found. While GPR35 is implicated in inflammatory processes and other GPR35 agonists have shown anti-inflammatory effects in cell-based studies (e.g., kynurenic acid reducing TNF-α secretion in human peripheral blood mononuclear cells), specific data pertaining to this compound's performance in such assays are not present in the consulted sources.
Considerations for Translational Research and Clinical Development PathwaySpecific considerations for the translational research and clinical development pathway of this compound were not detailed in the search results. General challenges and opportunities in targeting GPR35 for therapeutic purposes have been discussed in the literature, but these discussions were not specific to this compound.acs.org
Due to the lack of specific information about this compound in the provided search results, it is not possible to include detailed research findings or data tables pertaining to this compound's preclinical investigation.
Compound Names and PubChem CIDs
Advanced Research Methodologies and Technologies for Studying Tcs 3035 and Gpr35 Signaling
High-Throughput Screening (HTS) Platforms for GPR35 Ligand Discovery
High-throughput screening (HTS) has been a cornerstone in the discovery of novel ligands for G protein-coupled receptors (GPCRs), including GPR35. celtarys.comnih.gov These platforms automate the testing of vast libraries of chemical compounds to identify molecules that interact with a specific biological target. celtarys.com For GPR35, HTS approaches are crucial for identifying new agonists and antagonists, which are essential tools for research and potential therapeutic development.
The process of HTS for GPCRs like GPR35 typically involves cell-based assays that can measure the downstream consequences of receptor activation. nih.gov Common methods include monitoring changes in intracellular second messengers, such as calcium mobilization or cyclic AMP (cAMP) levels. nih.govnih.gov For instance, the activation of Gαq-coupled receptors leads to an increase in intracellular calcium, which can be detected using fluorescent dyes. celtarys.com
Another powerful HTS technique is affinity mass spectrometry, which offers a label-free and unbiased method for identifying small molecule ligands that bind to GPCRs. semanticscholar.orgrsc.org This approach can utilize target-expressing cell membranes instead of purified proteins, allowing for the detection of both orthosteric and allosteric modulators. semanticscholar.orgrsc.org The integration of various HTS platforms accelerates the identification of initial "hit" compounds, which can then be further characterized and optimized. nih.gov
Advanced Receptor Pharmacology Assays for TCS-3035 Characterization
Once a compound like this compound is identified, a suite of advanced receptor pharmacology assays is employed to characterize its activity and interaction with GPR35 in detail. This compound is recognized as a GPR35 agonist. rndsystems.comrndsystems.comfishersci.fi
G Protein-Coupled Reporter Assays (e.g., GTPγS binding, cAMP accumulation)
To determine how agonists like this compound activate GPR35 and initiate signaling, G protein-coupled reporter assays are utilized. The [³⁵S]GTPγS binding assay is a fundamental method that directly measures the activation of G proteins upon agonist binding to a GPCR. nih.govspringernature.com This assay quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits, which occurs after an agonist induces a conformational change in the receptor. nih.govresearchgate.net It provides a direct measure of receptor activation at an early stage of the signaling cascade and is widely used to determine the potency and efficacy of agonists. nih.govnih.gov
While GPR35 is known to couple to Gα₁₃, assays for second messengers like cAMP are also important. nih.gov Although less common for Gᵢ/ₒ-coupled receptors which inhibit adenylyl cyclase and thus decrease cAMP levels, measuring changes in cAMP can provide valuable information about the signaling profile of a ligand. nih.gov
| Parameter | Value (Human GPR35) | Value (Rat GPR35) | Assay Type |
|---|---|---|---|
| pEC₅₀ | 5.86 | 5.13 | β-arrestin-2 Recruitment |
Beta-Arrestin-2 Recruitment Assays (e.g., BRET-based assays)
Beyond G protein activation, the recruitment of β-arrestin proteins to the activated GPCR is a critical signaling event. discoverx.com β-arrestins play a key role in receptor desensitization, internalization, and can also initiate G protein-independent signaling pathways. discoverx.comnih.gov Assays measuring β-arrestin-2 recruitment are therefore essential for characterizing the full pharmacological profile of a ligand like this compound. nih.gov
Bioluminescence Resonance Energy Transfer (BRET) is a widely used technology to monitor these protein-protein interactions in real-time in living cells. nih.govnih.gov In a typical BRET assay for β-arrestin recruitment, the receptor (GPR35) is fused to a luciferase (e.g., NanoLuc), and β-arrestin-2 is fused to a fluorescent acceptor protein. nih.govmdpi.com Upon agonist-induced recruitment of β-arrestin-2 to the receptor, the two tagged proteins come into close proximity, allowing for energy transfer and the generation of a detectable signal. nih.gov Studies have confirmed that GPR35 activation leads to the recruitment of β-arrestin-2. nih.gov
Receptor Internalization Assays (e.g., fluorescence internalization experiments)
Agonist-induced receptor internalization is a key regulatory mechanism for many GPCRs, including GPR35. researchgate.netresearchgate.net This process involves the movement of the receptor from the cell surface into intracellular compartments, which can lead to its degradation or recycling back to the membrane. discoverx.comdiscoverx.com Fluorescence-based internalization assays are commonly used to visualize and quantify this process. researchgate.net
In these experiments, the receptor can be tagged with a fluorescent protein, or a fluorescently labeled antibody can be used to label receptors on the cell surface. researchgate.net Upon stimulation with an agonist like this compound, the internalization of the receptor can be monitored by tracking the movement of the fluorescent signal from the plasma membrane to intracellular vesicles using techniques like confocal microscopy or high-content imaging. researchgate.netresearchgate.net The PathHunter® eXpress GPR35 Activated GPCR Internalization Assay is a specific commercial kit that measures GPR35 internalization by detecting its localization to early endosomes. discoverx.com
Genetic and Molecular Biology Approaches
To dissect the molecular details of how this compound interacts with and activates GPR35, genetic and molecular biology techniques are indispensable.
Site-Directed Mutagenesis for Structure-Function Relationship Studies
Site-directed mutagenesis is a powerful technique used to alter specific amino acids within a protein to study their role in protein function. springernature.comresearchgate.net In the context of GPR35, this method is crucial for identifying key residues involved in ligand binding, receptor activation, and interaction with signaling proteins like G proteins and β-arrestin. springernature.com
Gene Silencing (e.g., shRNA, CRISPR/Cas9) and Overexpression Systems for GPR35
Modulating the expression level of GPR35 is a fundamental strategy for elucidating its physiological roles and signaling pathways. Gene silencing and overexpression systems are powerful tools for achieving this, allowing researchers to study the consequences of reduced or enhanced GPR35 activity.
Gene Silencing: Techniques like RNA interference (RNAi) and CRISPR/Cas9 are employed to reduce or completely eliminate GPR35 expression.
shRNA (short hairpin RNA): This RNAi-based method is widely used for transient or stable knockdown of GPR35. nih.gov Adenoviral vectors carrying shRNA against the human GPR35 gene have been successfully used to decrease its expression in cell lines such as human aortic endothelial cells (HAECs). nih.gov This approach allows for the investigation of loss-of-function phenotypes. For instance, studies have shown that GPR35 knockdown in HAECs can promote cell proliferation, migration, and tube formation. nih.gov Commercially available gene silencers, often consisting of pools of target-specific nucleotide sequences, are available for mouse and human GPR35. scbt.com
CRISPR/Cas9: This powerful gene-editing tool enables the permanent knockout of the GPR35 gene at the DNA level. synthego.com While both CRISPR and RNAi are effective for gene silencing, CRISPR offers the advantage of creating a complete and heritable loss of gene function, which can be crucial for avoiding the potential variability and incomplete silencing sometimes associated with shRNA. researchgate.net The choice between shRNA and CRISPR often depends on whether a transient knockdown or a permanent knockout is more suitable for the experimental goals. researchgate.net
Overexpression Systems: Conversely, overexpression systems are used to study the effects of enhanced GPR35 signaling.
Stable Cell Lines: Cell lines, such as Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney 293 (HEK293), can be engineered to stably overexpress human GPR35. creative-biogene.com These cell lines become invaluable tools for consistent and reproducible high-throughput screening of compound libraries and for detailed characterization of receptor pharmacology and signaling cascades. creative-biogene.com
Viral Vectors: Similar to their use in gene silencing, viral vectors like adenoviruses can be used to deliver and overexpress GPR35 cDNA in primary cells or cell lines. nih.gov For example, an adenovirus carrying the human GPR35 gene (Ad-GPR35) has been used to study the effects of receptor overexpression on endothelial nitric oxide synthase (eNOS) phosphorylation. nih.gov
These genetic manipulation techniques are complementary and provide a robust framework for investigating the complex biology of GPR35.
| Technique | Mechanism | Effect on GPR35 | Common Applications |
| shRNA | RNA interference (RNAi) targeting GPR35 mRNA for degradation. researchgate.net | Gene knockdown (reduced expression). synthego.com | Studying loss-of-function phenotypes, pathway analysis. nih.gov |
| CRISPR/Cas9 | DNA editing via double-strand breaks, leading to gene disruption. researchgate.net | Gene knockout (complete and permanent silencing). synthego.com | Creating knockout cell lines/animal models for functional studies. nih.gov |
| Overexpression | Introduction of GPR35 cDNA via plasmids or viral vectors. nih.govcreative-biogene.com | Increased GPR35 protein levels. | High-throughput screening, signal transduction studies. nih.govcreative-biogene.com |
Biophysical and Structural Biology Techniques
Biophysical and structural methods provide high-resolution insights into the receptor's behavior within the cell and its atomic-level architecture, which is critical for understanding how ligands like this compound bind and activate it.
Confocal laser scanning microscopy is an indispensable optical imaging technique for visualizing the subcellular localization and dynamic processes of GPR35. nih.govspringernature.com By using fluorescently tagged receptors (e.g., with Green Fluorescent Protein, GFP), researchers can observe the receptor's distribution in living cells in real-time. nih.govnih.gov
Key applications for GPR35 research include:
Cellular Localization: Confocal imaging can determine where GPR35 is located within the cell under basal conditions. Many G protein-coupled receptors (GPCRs) are primarily found on the plasma membrane, but some may also reside in intracellular compartments like the endoplasmic reticulum or Golgi apparatus. nih.gov
Receptor Dynamics and Internalization: A crucial aspect of GPCR signaling is receptor internalization (endocytosis) following agonist binding. nih.govnih.gov Confocal microscopy allows for the direct visualization and quantification of this process. nih.gov For example, studies have demonstrated that agonists like pamoic acid can induce the internalization of GPR35, which appears as a redistribution from the plasma membrane to punctate structures within the cell's interior. nih.govnih.gov Spinning disk confocal microscopy is particularly useful for studying these rapid dynamic processes as it allows for fast image acquisition with minimal cell perturbation. nih.govnih.gov
Determining the three-dimensional (3D) structure of the GPR35 receptor, particularly in complex with a ligand like this compound, would be a landmark achievement for structure-based drug design. X-ray crystallography and Cryo-EM are the primary methods for obtaining such high-resolution structural information. wikipedia.org
X-ray Crystallography: This technique requires producing a pure, highly regular crystal of the receptor-ligand complex. wikipedia.org The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is used to calculate a 3D model of the electron density, revealing the atomic structure. wikipedia.org While this method has been fundamental in structural biology, obtaining well-ordered crystals of membrane proteins like GPCRs remains a significant challenge. wikipedia.org
Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has emerged as a revolutionary technique for determining the structures of large protein complexes, including GPCRs, without the need for crystallization. The sample is rapidly frozen in vitreous ice, and thousands of images of individual particles are captured with an electron microscope. These images are then computationally averaged and reconstructed to generate a high-resolution 3D model.
As of now, obtaining an experimental high-resolution structure of GPR35 has been challenging. The lack of such a structure means that current understanding of ligand binding, including that of this compound, relies heavily on computational modeling and mutagenesis studies. Success in applying X-ray crystallography or Cryo-EM to the this compound-GPR35 complex would provide an unprecedented view of the binding pocket and the specific molecular interactions, which would immensely accelerate the development of new and more selective GPR35 modulators.
Computational Chemistry and In Silico Modeling
In the absence of an experimental crystal structure, computational techniques are vital for building predictive models of the GPR35 receptor and its interactions with ligands. nih.gov
Molecular Docking: This computational method predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. foliamedica.bg For GPR35, docking studies typically use a homology model of the receptor, which is a 3D structure built based on the known crystal structures of related GPCRs. Researchers can then dock this compound and other ligands into the putative binding site of the GPR35 model to predict key interactions. mdpi.comresearchgate.net For instance, docking studies have helped identify crucial amino acid residues, such as specific arginines, that may form ionic interactions with agonist molecules. nih.govnih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the this compound-GPR35 complex over time. nih.gov Starting from a docked pose, an MD simulation calculates the movements of every atom in the system, offering a view of the complex's flexibility, stability, and the conformational changes that may occur upon ligand binding. nih.govnih.gov These simulations can help refine the binding poses predicted by docking and reveal the dynamic nature of the interactions that stabilize the ligand in the binding pocket. nih.gov
Pharmacophore modeling is a powerful tool in rational drug design that focuses on the essential 3D arrangement of chemical features a molecule must possess to exert a specific biological effect, such as activating the GPR35 receptor. dovepress.comnih.gov
A pharmacophore model for GPR35 agonists can be generated in two primary ways:
Ligand-Based: By analyzing a set of known active molecules like this compound, a common set of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) and their spatial relationships are identified. nih.gov
Structure-Based: If a 3D structure of the GPR35 binding pocket is available (either from experimental methods or a reliable homology model), the key interaction points within the pocket can be used to define the pharmacophore features. mdpi.com
Once developed, this pharmacophore model serves as a 3D query for virtual screening of large compound databases to identify new molecules that possess the required features and are therefore likely to be GPR35 agonists. dovepress.comnih.gov This approach is significantly faster than experimental high-throughput screening and helps prioritize compounds for synthesis and biological testing, streamlining the drug discovery process. grafiati.com
| Computational Technique | Purpose | Input | Output |
| Molecular Docking | Predicts ligand binding pose and affinity. foliamedica.bg | 3D structure of GPR35 (homology model) and ligand (this compound). | Preferred binding orientation, scoring of binding strength. mdpi.com |
| Molecular Dynamics | Simulates the dynamic movement of the receptor-ligand complex. nih.gov | Docked GPR35-TCS-3035 complex. | Trajectory of atomic motions, information on complex stability and flexibility. nih.gov |
| Pharmacophore Modeling | Identifies essential chemical features for GPR35 activation. dovepress.com | Set of known GPR35 agonists or a 3D model of the GPR35 binding site. | A 3D model of essential features used as a query for virtual screening. nih.gov |
Omics Technologies for Systems-Level Analysis
Advanced "omics" technologies provide a powerful, high-throughput approach to unravel the complex signaling networks regulated by G protein-coupled receptors (GPCRs) like GPR35. By simultaneously measuring the abundance of thousands of molecules, such as transcripts or proteins, these systems-level analyses offer an unbiased view of the cellular responses to a specific stimulus, such as the activation of GPR35 by the agonist this compound. This holistic perspective is crucial for identifying novel signaling pathways, downstream effectors, and potential biomarkers associated with this compound activity.
Transcriptomic Profiling (e.g., RNA-Seq) of Cellular Responses to this compound
Transcriptomic profiling, particularly through RNA sequencing (RNA-Seq), is a fundamental methodology for investigating the cellular responses to this compound at the gene expression level. This technique allows for a comprehensive and quantitative analysis of the entire transcriptome, revealing which genes are up- or downregulated following GPR35 activation. The insights gained from such studies can elucidate the molecular mechanisms underlying the physiological and pathophysiological roles of GPR35 signaling.
Activation of GPR35 is known to modulate various cellular processes, including inflammation, immune responses, and cell proliferation. nih.govnih.gov Therefore, transcriptomic analysis following treatment with this compound is expected to reveal significant changes in the expression of genes involved in these pathways. For instance, studies on GPR35 signaling have implicated its role in regulating cytokine and chemokine production, which are key mediators of inflammation. nih.govfrontiersin.org Furthermore, GPR35 activation has been linked to the induction of hypoxia-inducible factor 1α (HIF-1α), a transcription factor that governs the expression of genes involved in cellular adaptation to low oxygen, angiogenesis, and metabolism. rsc.orgnih.govrsc.org
A hypothetical RNA-Seq experiment could involve treating a GPR35-expressing cell line, such as the human colon adenocarcinoma cell line HT-29, with this compound. nih.gov Subsequent sequencing and bioinformatic analysis would likely identify a set of differentially expressed genes.
Table 1: Representative Differentially Expressed Genes Following this compound Treatment in a GPR35-Expressing Cell Line
| Gene Symbol | Gene Name | Fold Change | Function |
| CXCL8 | C-X-C Motif Chemokine Ligand 8 | ↑ | Pro-inflammatory chemokine |
| IL6 | Interleukin 6 | ↑ | Pro-inflammatory cytokine |
| VEGFA | Vascular Endothelial Growth Factor A | ↑ | Angiogenesis, HIF-1α target |
| NFKBIA | NFKB Inhibitor Alpha | ↑ | Negative regulator of NF-κB signaling |
| JUN | Jun Proto-Oncogene, AP-1 Transcription Factor Subunit | ↑ | Transcription factor in MAPK signaling |
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A | ↓ | Cell cycle regulation |
Note: This table is a hypothetical representation based on known GPR35 signaling pathways and is for illustrative purposes.
Such transcriptomic data provides a broad overview of the genetic programs initiated by this compound and can point towards the key signaling pathways involved, such as the NF-κB and MAPK pathways, which are known to be modulated by GPR35. frontiersin.org
Proteomic Analysis to Identify Downstream Signaling Effectors
While transcriptomics reveals changes in gene expression, proteomics provides a more direct assessment of the functional molecules within the cell—the proteins. Proteomic analysis can identify the downstream signaling effectors of GPR35 activation by this compound, including changes in protein expression, post-translational modifications (such as phosphorylation), and protein-protein interactions.
GPR35 is known to couple to various G proteins, including Gαi/o, Gαq/11, and Gα12/13, and can also signal through β-arrestins. nih.govnih.gov These initial interactions trigger a cascade of downstream events mediated by effector proteins. Proteomic techniques, such as mass spectrometry-based approaches, can be employed to identify and quantify the proteins involved in these cascades.
For example, a phosphoproteomics study could be conducted to identify proteins that are phosphorylated upon GPR35 activation by this compound. This would provide direct insights into the kinase signaling pathways that are engaged. Key signaling nodes that are likely to be identified include components of the mitogen-activated protein kinase (MAPK) pathway, such as ERK1/2, and the Akt signaling pathway. frontiersin.orgresearchgate.net
Furthermore, affinity purification-mass spectrometry (AP-MS) could be used to identify proteins that interact with GPR35 or its immediate signaling partners, like β-arrestin-2, following agonist stimulation. scienceopen.com This can reveal the formation of specific signaling complexes, or "signalosomes," that are crucial for mediating the cellular effects of this compound.
Table 2: Potential Downstream Signaling Effectors of this compound Identified by Proteomic Analysis
| Protein | Method of Identification | Functional Role in GPR35 Signaling |
| β-Arrestin-2 | AP-MS | Receptor desensitization, scaffolding for MAPK signaling |
| ERK1/2 (p44/42 MAPK) | Phosphoproteomics | Regulation of cell proliferation and differentiation |
| Akt | Phosphoproteomics | Cell survival and metabolism |
| NF-κB p65 | Subcellular fractionation & MS | Transcription of inflammatory genes |
| HIF-1α | Western Blot / MS | Cellular response to hypoxia |
| Gαi/o, Gαq/11 | Co-immunoprecipitation | G protein-mediated signal transduction |
Note: This table is a hypothetical representation based on known GPR35 signaling pathways and is for illustrative purposes.
By combining transcriptomic and proteomic data, researchers can construct a comprehensive model of this compound-mediated GPR35 signaling. This integrated, systems-level understanding is essential for fully elucidating the compound's mechanism of action and for identifying potential therapeutic applications and biomarkers of its activity.
Emerging Research Avenues and Future Directions for Tcs 3035
Deeper Elucidation of the Full Spectrum of Endogenous GPR35 Ligands and their Interplay with Exogenous Agonists like TCS-3035
Although GPR35 is still considered an orphan receptor, several endogenous molecules have been proposed as potential ligands, including kynurenic acid, lysophosphatidic acid (LPA) species, cyclic guanosine (B1672433) monophosphate (cGMP), 5,6-dihydroxyindole-2-carboxylic acid (DHICA), and 5-hydroxyindoleacetic acid (5-HIAA) frontiersin.orgwikipedia.orgnih.gov. Kynurenic acid was one of the first reported agonists, though its physiological relevance, particularly in humans, is debated due to species-selective potency differences frontiersin.orgnih.govfrontiersin.org. 5-HIAA has also been shown to activate GPR35 and is associated with pain and sensory neurons . CXCL17, a chemokine, has also been suggested as an endogenous ligand, although initial reports of its selective activation of GPR35 have not always been reproduced 7tmantibodies.comnih.gov.
Future research needs to definitively establish the primary endogenous ligand(s) for GPR35 and understand the complex interplay between these natural activators and exogenous agonists such as this compound. This includes investigating potential allosteric modulation and the functional consequences of co-occupancy or sequential activation by different ligands. Understanding these interactions is crucial for fully comprehending GPR35's physiological roles and the therapeutic potential of exogenous agonists.
Comprehensive Investigation of this compound Effects in Clinically Relevant In Vivo Models
The study of GPR35 agonists in vivo has been challenged by species differences in ligand potency nih.govnih.gov. While this compound shows high potency at both human and rat GPR35 orthologs apexbt.comamericanchemicalsuppliers.com, comprehensive in vivo studies are needed to fully understand its effects in clinically relevant disease models. GPR35 has been implicated in various conditions, including inflammatory bowel disease (IBD), pain, inflammation, and metabolic diseases nih.govnih.govnih.gov.
Recent studies using novel GPR35 agonists with equipotent activity across species, developed through structural modifications of compounds like lodoxamide, have shown promise in alleviating symptoms in DSS-induced IBD mouse models nih.gov. Creating and utilizing humanized GPR35 mouse models, where the mouse GPR35 is replaced with the human variant, can help overcome species differences and provide more translatable in vivo data for compounds like this compound nih.govnih.gov. Future research should focus on evaluating this compound in a range of validated in vivo models relevant to the diseases GPR35 is believed to influence, such as models of inflammation, pain, and metabolic disorders.
Detailed Analysis of GPR35 Isoform-Specific Activation and Functional Selectivity by this compound
The human GPR35 gene is transcribed into two main isoforms, GPR35a (short) and GPR35b (long), which differ in the length of their N-terminal extracellular domains gla.ac.uknih.gov. These isoforms can exhibit differences in G protein coupling and β-arrestin interaction gla.ac.uknih.gov. The longer isoform, GPR35b, appears to have lower agonist response efficacy compared to GPR35a gla.ac.uk.
Future research should specifically investigate the binding affinity, potency, and signaling bias of this compound at each human GPR35 isoform. Understanding if this compound shows any selectivity or differential activity towards GPR35a or GPR35b is important, as this could have implications for its therapeutic effects and potentially allow for the design of isoform-selective agonists with tailored pharmacological profiles. Optical assays in living cells and other advanced techniques can be employed for this detailed analysis nih.govresearchgate.net.
Exploration of Off-Target Effects and Polypharmacology of this compound, if any
While this compound is characterized as a GPR35 agonist, a comprehensive evaluation of its off-target effects and potential polypharmacology is essential for drug development nih.govscielo.org.mx. Polypharmacology, where a single molecule interacts with multiple targets, can contribute to both desired therapeutic effects and unwanted side effects nih.govajol.infoscispace.com.
Future studies should employ broad screening approaches to identify any other receptors or enzymes that this compound might interact with. Computational methods and large-scale perturbational profiling can aid in predicting and identifying off-targets scispace.comnih.gov. A thorough understanding of this compound's polypharmacological profile, if one exists, is crucial for interpreting its effects in complex biological systems and for assessing its therapeutic window and potential for adverse effects.
Development of Novel Chemical Probes and Analogs of this compound for Enhanced Selectivity and Potency
The development of highly selective and potent pharmacological tools is vital for dissecting the precise roles of GPR35 nih.gov. While this compound is a valuable agonist, ongoing efforts are needed to develop novel chemical probes and analogs with improved properties. This includes designing compounds with higher potency, greater selectivity for GPR35 over other related receptors (like GPR55), and potentially isoform-specific activity nih.govnih.gov.
Strategies could involve structural modifications of this compound or the use of techniques like conjugating fluorophores to known agonists to create fluorescent probes for binding and functional studies nih.gov. The aim is to generate a diverse set of tools that can be used to precisely modulate GPR35 activity in various experimental settings, from in vitro assays to in vivo models, facilitating a deeper understanding of its biology.
Integration of Systems Biology and Network Pharmacology to Model the Global Effects of this compound on Cellular Networks
GPR35 signaling involves coupling to multiple G proteins (Gαi/o, Gα13) and recruiting β-arrestin, influencing various downstream pathways including those involving Rho-kinases and ERK1/2 phosphorylation frontiersin.orgnih.govnih.gov. Understanding the full impact of GPR35 activation by agonists like this compound requires a systems-level approach.
Future research should integrate systems biology and network pharmacology to model how this compound influences entire cellular networks. This involves combining data from transcriptomics, proteomics, and phosphoproteomics with computational modeling to map the downstream signaling cascades and identify the key nodes affected by GPR35 activation. This approach can reveal the complex interactions and feedback loops involved, providing a more holistic view of this compound's effects beyond immediate receptor activation.
Identification and Validation of Biomarkers for GPR35 Activity and this compound Therapeutic Efficacy
To facilitate the clinical translation of GPR35-targeted therapies, including those utilizing agonists like this compound, it is important to identify and validate biomarkers that can indicate receptor activity and predict therapeutic efficacy. Biomarkers could include changes in the expression or phosphorylation status of GPR35 itself, alterations in the levels or activity of downstream signaling molecules, or changes in the expression of genes regulated by GPR35 activation gla.ac.uknih.gov.
Research should focus on identifying reliable biomarkers in relevant tissues or easily accessible biological fluids that correlate with GPR35 engagement by this compound and with observed therapeutic outcomes in preclinical models. The development of tools such as phospho-site-specific antibodies for GPR35 can aid in assessing receptor activation status gla.ac.uk. Validated biomarkers would be invaluable for patient stratification, monitoring treatment response, and guiding dose optimization in future clinical trials.
Potential for Repurposing this compound or its Derivatives for New Therapeutic Indications
The activity of GPR35 agonists like this compound suggests potential for repurposing in conditions where GPR35 plays a role. GPR35 is involved in immune-modulation and gastric function. apexbt.com Emerging data highlights a broad therapeutic potential for GPR35 agonists, including mast cell disorders, acute and chronic pain conditions, and diseases associated with allergic or inflammatory diseases in both the gastrointestinal system and the lung. google.com GPR35 agonists may offer utility for the treatment of a wide range of human disease conditions. google.com
Specifically, compounds acting at GPR35 may be used for treating gastrointestinal disorders and conditions. google.com GPR35 has also garnered interest as a target for treating allergic disorders, such as asthma. google.com The receptor's expression in immune cells further supports its potential involvement in modulating immune responses, which could be relevant for various inflammatory conditions. google.comnih.gov While GPR35 is often linked to pro-inflammatory actions, recent studies also suggest potential anti-inflammatory capabilities under certain circumstances, particularly in colonic inflammation. nih.gov This dual role of GPR35 in inflammation could open avenues for repurposing agonists like this compound depending on the specific inflammatory context. nih.gov
Strategies for Targeted Delivery and Formulation of GPR35 Agonists
Effective delivery and formulation strategies are crucial for optimizing the therapeutic potential of GPR35 agonists like this compound. While it is possible to administer the active compound alone, presenting it as a pharmaceutical composition (formulation) is often preferable. google.com Pharmaceutical compositions can comprise the compound along with pharmaceutically acceptable excipients. google.com
Targeted drug delivery aims to concentrate the therapeutic agent in the desired area, potentially increasing efficacy and reducing systemic exposure. This can involve passive or active targeting approaches. researchgate.net Although specific targeted delivery strategies for this compound were not detailed in the search results, research into targeted delivery systems for other compounds provides relevant examples. For instance, biodegradable polymers have been explored for gene delivery applications, with modifications to enhance water solubility and targeting. nih.gov Liposomal formulations have also been investigated for targeted delivery, including strategies to bypass biological barriers. mdpi.com These approaches highlight the potential for developing advanced formulations for GPR35 agonists to achieve targeted delivery to tissues where GPR35 is highly expressed, such as the gastrointestinal tract or lungs. google.commdpi.com
Formulation tailoring can also optimize properties like drug deposition and pharmacokinetics. google.comtdx.cat An improved formulation of cromolyn (B99618), another agent used in allergic disorders, demonstrated significantly higher drug deposition in the lung, illustrating the impact of formulation on therapeutic outcome. google.com Future research on this compound and its derivatives may explore various formulation techniques, such as incorporating them into nanoparticles, liposomes, or other delivery systems, to improve their pharmacokinetic profiles, enhance targeted delivery to relevant tissues, and potentially broaden their therapeutic applications. nih.govmdpi.comtdx.cat
Q & A
Basic Research Questions
Q. How should researchers formulate precise research questions when investigating TCS-3035's mechanism of action?
- Methodological Answer :
-
Specificity : Define the biochemical or pharmacological aspect under study (e.g., "Does this compound inhibit [specific enzyme/receptor] in [cell line/model organism]?"). Avoid vague terms like "affect" or "influence" .
-
Measurability : Frame questions to align with quantifiable outcomes (e.g., IC50 values, binding affinity assays) .
-
Relevance : Ground questions in gaps identified via literature review (e.g., "How does this compound compare to existing inhibitors in [specific pathway]?") .
-
Testing : Pilot the question with preliminary experiments to assess feasibility .
Example Data Table:
Research Question Component Example for this compound Variable Enzyme inhibition (%) Control Untreated cell line Measurement Tool Spectrophotometry
Q. What experimental models are suitable for preliminary efficacy testing of this compound?
- Methodological Answer :
-
In vitro : Use cell lines expressing the target receptor/enzyme. Include positive/negative controls to validate assay sensitivity .
-
In vivo : Select animal models with genetic or physiological relevance to the hypothesized mechanism (e.g., knockout mice for target validation) .
-
Dosage Considerations : Conduct dose-response studies to establish EC50/IC50 values early .
Key Steps:
- Validate model relevance to this compound’s target.
- Standardize protocols (e.g., OECD guidelines for toxicity assays).
- Document environmental variables (e.g., temperature, pH) .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across studies?
- Methodological Answer :
-
Meta-Analysis : Systematically compare datasets using tools like PRISMA guidelines to identify confounding variables (e.g., dosing schedules, species differences) .
-
Sensitivity Testing : Replicate conflicting experiments under standardized conditions to isolate variables (e.g., solvent used in formulations) .
-
Statistical Harmonization : Apply mixed-effects models to account for inter-study variability .
Example Contradiction Analysis Workflow:
Step Action Tools/Techniques 1 Identify discrepancies Systematic review 2 Replicate key experiments Controlled in vivo/in vitro models 3 Statistically harmonize data R/Python metafor package
Q. What strategies ensure reproducibility in this compound synthesis and characterization?
- Methodological Answer :
-
Protocol Documentation : Detail synthetic steps (e.g., reaction temperature, catalyst purity) and characterization methods (e.g., NMR parameters) .
-
Open-Source Validation : Share raw spectra/chromatograms in repositories like Zenodo for peer validation .
-
Statistical Validation : Use inter-laboratory studies to assess reproducibility limits (e.g., % variance in yield) .
Reproducibility Checklist:
- ✔️ Publish step-by-step synthetic protocols.
- ✔️ Include error margins for analytical data (e.g., HPLC purity ±2%).
- ✔️ Disclose batch-specific anomalies (e.g., solvent lot variations) .
Methodological Best Practices
Q. How to design a robust experimental framework for this compound’s toxicity profiling?
- Answer :
- Hypothesis-Driven Design : Link toxicity endpoints (e.g., hepatotoxicity) to mechanistic hypotheses (e.g., CYP450 inhibition) .
- Tiered Testing : Start with high-throughput assays (e.g., Ames test), followed by organ-specific models (e.g., 3D liver spheroids) .
- Data Integration : Use cheminformatics tools (e.g., QSAR models) to predict toxicity pathways from structural data .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
- Answer :
- Non-linear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism .
- Bootstrap Analysis : Estimate confidence intervals for EC50/IC50 values to account for small sample sizes .
- Multivariate Analysis : Apply PCA or PLS to identify covariates affecting response variability (e.g., animal weight, assay plate) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
